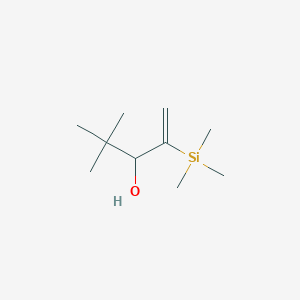
1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- is an organic compound with a unique structure that includes a pentenol backbone with dimethyl and trimethylsilyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the condensation reaction of ethynyl hydroxyacetone with methanol . Another method includes the reaction between hexadiynol and dimethyl sulfoxide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The exact methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of heterocyclic compounds and silylation agents.
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications.
Catalysts: It acts as a polymerization catalyst and can be used in the production of rubber and plastic additives.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1-pentyn-3-ol: This compound shares a similar backbone but lacks the trimethylsilyl group.
1-Pentene, 3,4-dimethyl-: Another related compound with a similar structure but different functional groups.
Uniqueness
1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.
Properties
CAS No. |
61628-61-3 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
4,4-dimethyl-2-trimethylsilylpent-1-en-3-ol |
InChI |
InChI=1S/C10H22OSi/c1-8(12(5,6)7)9(11)10(2,3)4/h9,11H,1H2,2-7H3 |
InChI Key |
RYMXSSSQXNSULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=C)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















